Chlorpromazine hydrochloride

Übersicht

Beschreibung

Chlorpromazinhydrochlorid ist ein starkes synthetisches Beruhigungsmittel, das selektiv auf die höheren Zentren im Gehirn wirkt und als Depressivum des zentralen Nervensystems fungiert. Es wird hauptsächlich zur Behandlung von psychischen Störungen wie Schizophrenie, bipolarer Störung, schweren Verhaltensstörungen bei Kindern, Übelkeit und Erbrechen, Angstzuständen vor Operationen und anhaltenden Schluckauf verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Chlorpromazinhydrochlorid wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese beginnt mit der Reaktion von 2-Chlorphenothiazin mit 3-Dimethylaminopropylchlorid in Gegenwart einer Base wie Natriumamid. Diese Reaktion bildet Chlorpromazin, das dann durch Behandlung mit Salzsäure in sein Hydrochloridsalz umgewandelt wird .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Chlorpromazinhydrochlorid unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet das Mischen von Chlorpromazin mit mikrokristalliner Cellulose, Lactose-Monohydrat, vorgelierter Stärke, kolloidalem Siliziumdioxid und Magnesiumstearat unter bestimmten Bedingungen. Die Mischung wird dann gesiebt und komprimiert, um die endgültige pharmazeutische Formulierung zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Chlorpromazinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Chlorpromazinhydrochlorid kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Hydroxidionen oder Amine unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chlorpromazinsulfoxid (Oxidation), reduziertes Chlorpromazin (Reduktion) und verschiedene substituierte Derivate (Substitution) .

Wissenschaftliche Forschungsanwendungen

Medical Uses

Chlorpromazine hydrochloride is indicated for several medical conditions, including:

- Psychotic Disorders : Primarily used for the treatment of schizophrenia, chlorpromazine helps alleviate both positive symptoms (hallucinations and delusions) and negative symptoms (apathy and lack of emotion) .

- Bipolar Disorder : Effective in managing acute manic episodes, chlorpromazine stabilizes mood and reduces excessive energy levels .

- Acute Agitation : It is utilized to control severe agitation and aggressive behavior, particularly in emergency settings .

- Nausea and Vomiting : Chlorpromazine is effective against nausea associated with surgery, chemotherapy, and terminal illnesses .

- Persistent Hiccups : The drug is FDA-approved for treating persistent singultus (chronic hiccups) lasting more than 48 hours .

- Adjunct Treatment : It serves as an adjunct in the treatment of tetanus and acute intermittent porphyria .

Table 1: Summary of Medical Indications for this compound

| Condition | Description |

|---|---|

| Schizophrenia | Management of both positive and negative symptoms |

| Bipolar Disorder | Control of acute manic episodes |

| Acute Agitation | Control of severe agitation and aggressive behavior |

| Nausea and Vomiting | Treatment for nausea related to surgery or chemotherapy |

| Persistent Hiccups | Treatment for hiccups lasting over 48 hours |

| Adjunct Treatment | Used in tetanus and acute intermittent porphyria |

Antiparasitic Effects

Recent studies have explored the repurposing of this compound for treating neglected tropical diseases such as Chagas disease. Research indicates that chlorpromazine exhibits growth inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that chlorpromazine can be combined with other FDA-approved drugs to enhance therapeutic efficacy against this parasite. For instance, combinations with other compounds have demonstrated synergistic effects, improving treatment outcomes in murine models .

Antifungal Activity

Chlorpromazine has also been investigated for its antifungal properties. Studies have demonstrated that it possesses in vitro antifungal activity against various fungal strains. This finding suggests potential applications in treating fungal infections, particularly in immunocompromised patients who are at higher risk for such infections .

Case Study 1: Schizophrenia Management

A systematic review involving multiple trials assessed the effectiveness of chlorpromazine compared to placebo in treating schizophrenia. Results indicated that patients receiving chlorpromazine experienced significantly fewer relapses over a follow-up period of up to two years. However, the review also highlighted the severe side effects associated with long-term use, necessitating careful monitoring and management .

Case Study 2: Chagas Disease Treatment

In a study aimed at repurposing existing medications for Chagas disease, researchers found that chlorpromazine combined with other drugs showed enhanced efficacy in reducing parasitemia in infected mice. This study emphasizes the potential of using established medications like chlorpromazine to develop new therapeutic strategies for diseases lacking effective treatments .

Wirkmechanismus

Chlorpromazine hydrochloride primarily acts as a dopamine receptor antagonist. It binds to and blocks dopamine receptors in the brain, particularly the D2 receptors, reducing the activity of dopamine signaling pathways. This action is believed to be responsible for its antipsychotic effects. Additionally, this compound exhibits antiserotonergic and antihistaminergic properties, contributing to its overall therapeutic profile .

Vergleich Mit ähnlichen Verbindungen

Chlorpromazinhydrochlorid gehört zur Klasse der Phenothiazin-Antipsychotika. Ähnliche Verbindungen sind:

Thioridazin: Ein Phenothiazin-Derivat mit ähnlichen antipsychotischen Eigenschaften, aber einem anderen Nebenwirkungsprofil.

Fluphenazin: Ein potenteres Phenothiazin-Antipsychotikum, das zur Behandlung von Schizophrenie eingesetzt wird.

Chlorpromazinhydrochlorid ist aufgrund seiner breiten therapeutischen Anwendungen einzigartig, einschließlich der Anwendung bei der Behandlung von schweren Verhaltensstörungen bei Kindern und seiner Wirksamkeit bei der Kontrolle von Übelkeit und Erbrechen .

Biologische Aktivität

Chlorpromazine hydrochloride is a first-generation antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. It was the first antipsychotic drug introduced in the 1950s and remains a cornerstone in psychiatric treatment. This article delves into its biological activity, pharmacological properties, and associated clinical findings, supported by data tables and case studies.

Pharmacological Mechanism

Chlorpromazine acts as a dopamine receptor antagonist , primarily targeting the D2 subtype, but it also interacts with various other neurotransmitter systems. Its broad receptor profile includes:

- Dopaminergic receptors : Antagonizes D1, D2, D3, and D4 receptors, leading to reduced dopaminergic activity, which is beneficial for alleviating psychotic symptoms.

- Serotonergic receptors : Blocks 5-HT1 and 5-HT2 receptors, contributing to its anxiolytic and antidepressant effects while potentially causing weight gain and sedation.

- Histaminergic receptors : Antagonism of H1 receptors results in sedation and antiemetic effects.

- Adrenergic receptors : Exhibits antiadrenergic properties, leading to hypotension and reflex tachycardia.

- Muscarinic receptors : Causes anticholinergic side effects such as dry mouth and constipation.

This multi-receptor interaction is often described as making chlorpromazine a "dirty drug," as it can lead to diverse therapeutic effects as well as adverse reactions .

Table 1: Receptor Binding Affinity of Chlorpromazine

| Receptor Type | Action | Effects |

|---|---|---|

| D1 | Antagonist | Reduced dopaminergic activity |

| D2 | Antagonist | Alleviation of psychotic symptoms |

| 5-HT1/5-HT2 | Antagonist | Anxiolytic effects; potential weight gain |

| H1 | Antagonist | Sedation; antiemetic effects |

| Alpha-adrenergic | Antagonist | Hypotension; reflex tachycardia |

| Muscarinic | Antagonist | Anticholinergic side effects |

Case Study 1: Chlorpromazine-Induced Venous Thromboembolism

A notable case report documented a patient treated with chlorpromazine for acute mania who developed pulmonary embolism (PE). The patient exhibited severe agitation requiring high doses of chlorpromazine. Following four days of treatment, she experienced respiratory distress and was diagnosed with PE. This case highlights the potential risks associated with chlorpromazine, including venous thromboembolism (VTE), particularly in patients with prolonged immobility .

Case Study 2: Chlorpromazine in Terminal Care

In another study involving terminally ill patients, chlorpromazine was administered to manage restlessness and dyspnea. Dosages ranged from 13 to 150 mg/day intravenously or 12 to 300 mg/day rectally over a mean duration of two days. The results indicated effective symptom management without significant adverse effects, suggesting chlorpromazine's utility in palliative care settings .

Table 2: Summary of Clinical Findings

| Study Type | Findings |

|---|---|

| Venous Thromboembolism | Association with high-dose chlorpromazine use |

| Terminal Care | Effective in managing symptoms without major side effects |

Toxicity and Carcinogenicity Studies

Research into the toxicity of chlorpromazine has shown that it is not carcinogenic at tolerated doses. A study using p53 heterozygous mice indicated no significant increase in tumor incidence after administration of chlorpromazine over an extended period. However, there were observations of minimal uterine and ovarian atrophy at higher doses .

Table 3: Toxicity Study Results

| Dose (mg/kg) | Observations |

|---|---|

| 10 | No tumors detected |

| 20 | High mortality due to sedative effects |

| 40 | Poor tolerance observed |

Eigenschaften

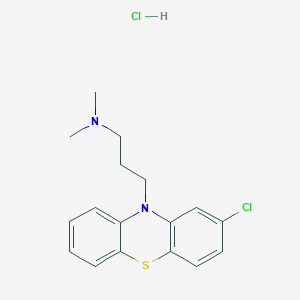

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSMERQALIEGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2S.ClH, C17H20Cl2N2S | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024827 | |

| Record name | Chlorpromazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorpromazine hydrochloride appears as white or creamy-white odorless crystalline powder with very bitter taste. pH (5% aqueous solution) 4.0-5.5. pH (10% aqueous solution) 4-5. (NTP, 1992) | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992) | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

69-09-0 | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpromazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine hydrochloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpromazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorpromazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpromazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WP59609J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

378 to 385 °F (decomposes) (NTP, 1992) | |

| Record name | CHLORPROMAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20027 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chlorpromazine Hydrochloride?

A1: this compound primarily acts as a dopamine antagonist, blocking the action of dopamine in the brain. This is thought to be responsible for its antipsychotic effects. []

Q2: How does this compound affect prolactin levels?

A2: this compound can stimulate prolactin release in rats, with peak levels observed between 30 and 90 minutes after administration. This effect is dose-dependent and correlates with the drug's antipsychotic potency in humans. []

Q3: Does this compound impact bile secretion?

A3: Yes, this compound can induce cholestasis, a condition characterized by reduced bile flow. This effect is likely due to the drug's ability to form insoluble complexes with bile salts, leading to their precipitation and reduced secretion. [] Studies in Rhesus monkeys demonstrate that this effect is dose-dependent and reversible, with bile flow returning to normal as drug concentrations decrease. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H19ClN2S·HCl, and its molecular weight is 355.33 g/mol.

Q5: Does this compound interact with lipids?

A5: Yes, being an amphiphilic molecule, this compound can interact with both polar and non-polar molecules. Studies show that it can interact with bile lipids, forming insoluble complexes with bile salts and solubilizing membrane phospholipids like phosphatidylserine and phosphatidylcholine. []

Q6: How does the structure of this compound contribute to its interaction with bile salts?

A6: this compound is amphiphilic due to its polar tertiary amine group linked to a hydrophobic tricyclic ring system by a short paraffin chain. This structure allows it to interact with both the hydrophilic and hydrophobic regions of bile salts, leading to complex formation and precipitation. []

Q7: Does the sugar-coating on this compound tablets interfere with content determination?

A7: No, studies have shown that the sugar-coating does not interfere with UV spectrophotometric determination of this compound content in tablets. Therefore, shelling the sugar-coat is unnecessary for accurate analysis. []

Q8: What is the impact of this compound on regional blood flow in acute cerebral infarction patients?

A8: Studies show that this compound, particularly when combined with ozagrel, can significantly improve regional blood flow speed in acute cerebral infarction patients. This combination also effectively reduces blood viscosity. []

Q9: What effect does this compound have on diffuse large B lymphoma cells?

A9: In vitro studies show that this compound can inhibit the proliferation of diffuse large B lymphoma cells, potentially by promoting the expression of S1PR2. It also induces apoptosis and promotes G1 cell cycle arrest in these cells. []

Q10: Has this compound shown efficacy in treating intractable hiccups?

A10: Yes, clinical observations suggest that this compound is effective in treating intractable hiccups, showing positive results through various administration routes like acupoint injection, nasal mucosa medication, and combined with traditional Chinese medicine. [, , ]

Q11: What analytical methods are commonly employed for this compound quantification?

A11: Several analytical methods are used for this compound quantification, including:

- Spectrophotometry: This method relies on the drug's absorbance at specific wavelengths, but it can be influenced by excipients or degradation products. [, , , , , , , , ]

- Spectrofluorimetry: This method measures the drug's fluorescence intensity, offering high sensitivity and a low detection limit. [, ]

- Chemiluminescence: This technique exploits the light emitted during a chemical reaction involving the drug, offering high sensitivity. [, ]

- High-performance liquid chromatography (HPLC): This method separates the drug from other components in a sample before detection, offering high selectivity and sensitivity. [, ]

- Ultra performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS): This method combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry. []

- Flow injection analysis: This technique automates sample injection and analysis, improving speed and precision. [, , , ]

- Resonance scattering spectrometry: This method measures the scattering of light by nanoparticles formed upon reaction with the drug, offering high sensitivity and selectivity. []

Q12: Are there specific challenges in analyzing this compound in biological samples?

A12: Yes, biological matrices can introduce interferences, requiring extraction and cleanup procedures before analysis. Methods like UPLC/MS/MS are particularly useful for analyzing trace levels in complex matrices like animal tissues. []

Q13: How do analytical methods ensure accurate and reliable determination of this compound?

A13: Analytical methods undergo validation to ensure their accuracy, precision, and specificity for this compound determination. This involves assessing parameters like linearity, range, limit of detection, limit of quantification, and recovery. [, , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.